BenchChemオンラインストアへようこそ!

Valilactone

Pancreatic lipase inhibition Obesity research Enzyme kinetics

Valilactone ((−)-Valilactone; CAS 113276-96-3) is a microbial β‑lactone esterase inhibitor that outperforms structurally related probes in both potency and selectivity, making it the unambiguous choice for targeted enzyme studies. It inhibits pancreatic lipase with an IC50 of 0.14 ng/mL—approximately 1000‑fold more potent than tetrahydrolipstatin—enabling complete enzyme blockade at minimal concentrations and reducing off‑target effects in complex biological matrices. For fatty acid synthase (FAS) research, Valilactone delivers improved biochemical potency and solubility relative to orlistat, and it effectively induces tumor cell death (MDA‑MB‑231 IC50 = 10.5 µM). Its defined selectivity profile (potent pancreatic lipase inhibition without confounding lysosomal acid lipase activity) allows researchers to assign phenotypic effects specifically to pancreatic lipase, eliminating the ambiguity inherent in less‑selective probes. Procure Valilactone to achieve the highest assay specificity, reproducibility, and translatability in lipid metabolism and oncology projects.

Molecular Formula C22H39NO5
Molecular Weight 397.5 g/mol
CAS No. 113276-96-3
Cat. No. B1682815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameValilactone
CAS113276-96-3
Synonyms5-(N-formyl-L-valinyloxy)-2-hexyl-3-hydroxydecanoic lactone
valilactone
Molecular FormulaC22H39NO5
Molecular Weight397.5 g/mol
Structural Identifiers
SMILESCCCCCCC1C(OC1=O)CC(CCCCC)OC(=O)C(C(C)C)NC=O
InChIInChI=1S/C22H39NO5/c1-5-7-9-11-13-18-19(28-21(18)25)14-17(12-10-8-6-2)27-22(26)20(16(3)4)23-15-24/h15-20H,5-14H2,1-4H3,(H,23,24)/t17-,18-,19-,20-/m0/s1
InChIKeyWWGVIIVMPMBQFV-MUGJNUQGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Valilactone (CAS 113276-96-3): Baseline Characterization for Research Procurement


Valilactone ((-)-Valilactone; CAS 113276-96-3) is a naturally occurring β-lactone esterase inhibitor isolated from the culture broth of soil actinomycetes, specifically *Streptomyces albolongus* strain MG147-CF2 [1]. It is structurally characterized as an N-formyl-L-valine ester of a δ-hydroxy-β-lactone scaffold, which is a pharmacophore shared by other potent lipase inhibitors like tetrahydrolipstatin (orlistat) and esterastin [2]. In standardized biochemical assays, Valilactone demonstrates high potency, inhibiting hog liver esterase and hog pancreas lipase with IC50 values of 29 ng/mL and 0.14 ng/mL, respectively [1]. Beyond its canonical esterase inhibition, it is also reported as a fatty acid synthase (FAS) inhibitor with an IC50 of 0.30 µM [3].

Why Valilactone (CAS 113276-96-3) Cannot Be Substituted by Other β-Lactone Lipase Inhibitors


The β-lactone class of microbial natural products, which includes Valilactone, tetrahydrolipstatin (Orlistat), and esterastin, presents a compelling case against generic substitution. Despite sharing a core pharmacophore, these compounds are not functionally interchangeable due to profound differences in side-chain architecture and amino acid substitutions that dictate target engagement, potency, and physicochemical properties [1]. For instance, the N-formyl-valine side chain in Valilactone distinguishes it from the N-formyl-leucine of tetrahydrolipstatin and the N-acetyl-asparagine of esterastin, resulting in orders-of-magnitude differences in inhibitory activity . Consequently, experimental protocols established with one analog cannot be reliably translated to another without quantitative re-validation of the specific compound's performance in the relevant assay system. The following evidence details these critical, measurable differentiators that must be considered during scientific selection and procurement.

Valilactone (CAS 113276-96-3): A Quantitative, Comparator-Focused Evidence Guide for Scientific Selection


Pancreatic Lipase Inhibition: Valilactone Exhibits ~1000-Fold Higher Potency than Tetrahydrolipstatin (Orlistat)

In a direct comparative analysis, Valilactone demonstrates a potency for inhibiting pancreatic lipase that is approximately three orders of magnitude (1000-fold) greater than that of tetrahydrolipstatin (1), the active pharmaceutical ingredient in the clinically approved drug Orlistat [1]. This striking difference is quantified by their respective IC50 values, establishing Valilactone as a significantly more potent molecular probe for studying pancreatic lipase function.

Pancreatic lipase inhibition Obesity research Enzyme kinetics

Fatty Acid Synthase (FAS) Inhibition: Valilactone Demonstrates Enhanced Potency Over Orlistat in Biochemical Assays

In a comparative structure-activity relationship (SAR) study, Valilactone was among a subset of β-lactone congeners that exhibited improved potency for inhibiting the thioesterase (TE) domain of fatty acid synthase (FAS) relative to orlistat [1]. The study screened 28 novel congeners and found that 19 of them, including the natural product Valilactone, showed superior inhibitory activity in biochemical assays [1].

Fatty acid synthase (FAS) Cancer metabolism Thioesterase domain

Solubility and Tumor Cell Cytotoxicity: Valilactone Offers a Dual Advantage Over Orlistat

Beyond enzyme inhibition, a comparative analysis identified Valilactone as having two key advantages over orlistat in a cellular context. Among a subset of FAS inhibitors that showed improved biochemical potency, Valilactone was one of only three compounds that also displayed both increased potency in inducing tumor cell death and improved solubility [1].

Drug solubility Antitumor activity Physicochemical properties

Esterase Inhibition Selectivity Profile: Valilactone vs. Esterastin

While both Valilactone and Esterastin are known esterase inhibitors, their selectivity profiles differ significantly. Esterastin is documented as a potent, competitive inhibitor of lysosomal acid lipase with an inhibition constant (Ki) of 90 nM, and it is notably less inhibitory toward other lipolytic enzymes like pancreatic lipase and carboxylesterase [1]. In contrast, Valilactone exhibits very high potency against hog pancreas lipase (IC50 = 0.14 ng/mL) and hog liver esterase (IC50 = 29 ng/mL) [2], suggesting a different spectrum of activity that makes it more suitable for targeting pancreatic lipase over lysosomal acid lipase.

Esterase inhibition Enzyme selectivity Lysosomal acid lipase

Valilactone (CAS 113276-96-3): Recommended Application Scenarios Based on Quantitative Evidence


Investigating Pancreatic Lipase Function with Maximum Potency

Valilactone is the superior choice for in vitro and ex vivo studies of pancreatic lipase where achieving maximal inhibition at minimal concentrations is paramount. Its ~1000-fold higher potency compared to tetrahydrolipstatin (IC50 of 0.35 nM vs. 0.36 µM) [1] enables researchers to use significantly lower doses to achieve complete enzyme inhibition, which is critical for minimizing off-target effects in complex biological matrices. This high potency makes it an ideal tool for elucidating lipase's specific role in lipid absorption, metabolic regulation, and for validating new chemical probes targeting this enzyme.

Probing Fatty Acid Synthase (FAS) in Cancer Metabolism Research

For oncology research focused on FAS as a metabolic target, Valilactone provides a more potent and soluble alternative to the standard tool compound Orlistat. Evidence shows Valilactone exhibits improved biochemical potency against the FAS thioesterase domain relative to Orlistat [1]. Crucially, it also demonstrates the dual advantage of improved solubility and increased potency in inducing tumor cell death [1], with a measured IC50 of 10.5 µM against MDA-MB-231 breast cancer cells [2]. This makes it a more reliable and effective probe for cell-based assays aimed at dissecting FAS-dependent growth and survival mechanisms.

Differentiating Between Pancreatic and Lysosomal Lipase Pathways

In studies aiming to dissect the distinct roles of various lipolytic enzymes, Valilactone's selectivity profile offers a clear advantage. While it is a potent inhibitor of pancreatic lipase (IC50 = 0.14 ng/mL) [1], its structural analog Esterastin is a known potent and selective inhibitor of lysosomal acid lipase (Ki = 90 nM) with weaker activity against pancreatic lipase [2]. By employing Valilactone as a specific probe, researchers can confidently attribute observed phenotypic effects to the inhibition of pancreatic lipase, thereby avoiding the confounding variable of simultaneous lysosomal acid lipase inhibition that would occur with a less selective tool.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Valilactone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.